Panaxatriol

Pharmacokinetics Bioavailability ADME

Researchers requiring a well-characterized dammarane sapogenin for structure-ADME relationship studies or neuroprotection assays can procure Panaxatriol (PPT) as the aglycone of protopanaxatriol-type ginsenosides. This compound addresses the need for a simplified, glycosylation-independent scaffold. - Provides a 13-fold oral bioavailability differential (3.69% vs. 48.12%) and 7.8-fold faster t1/2 (0.80 h) compared to protopanaxadiol, enabling controlled pharmacokinetic comparisons. - Demonstrates memory-improving efficacy comparable to Rg1 and Rh1, eliminating deglycosylation rate variability in neuroprotection models. - Available in ≥98% purity with cold-chain shipping, ensuring compound integrity for reproducible in vivo or cell-based assays.

Molecular Formula C30H52O4
Molecular Weight 476.7 g/mol
Cat. No. B7979428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePanaxatriol
Molecular FormulaC30H52O4
Molecular Weight476.7 g/mol
Structural Identifiers
SMILESCC1(CCCC(O1)(C)C2CCC3(C2C(CC4C3(CC(C5C4(CCC(C5(C)C)O)C)O)C)O)C)C
InChIInChI=1S/C30H52O4/c1-25(2)12-9-13-30(8,34-25)18-10-15-28(6)23(18)19(31)16-21-27(5)14-11-22(33)26(3,4)24(27)20(32)17-29(21,28)7/h18-24,31-33H,9-17H2,1-8H3
InChIKeyQFJUYMMIBFBOJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Panaxatriol Structural and Pharmacological Profile


Panaxatriol (PT) is a tetracyclic triterpenoid sapogenin belonging to the dammarane-type class, functioning as the aglycone backbone for protopanaxatriol (PPT)-type ginsenosides including Rg1, Re, Rf, and Rh1 [1]. It is produced through acid or alkaline hydrolysis of ginseng root saponins, yielding a compound structurally characterized by hydroxylation at the C-3, C-6, and C-12 positions, which distinguishes it from the protopanaxadiol (PPD) subclass that lacks the C-6 hydroxyl group [2]. PPT exhibits broad baseline pharmacological activities, including moderate antiproliferative effects across multiple human cancer cell lines with GI50 values ranging from approximately 2,000 nM to over 19,000 nM depending on tissue type, and demonstrates cardioprotective and neuroprotective properties in preclinical models [3].

Dammarane sapogenin probe for C-6 hydroxylation effects on ADME
Aglycone comparator for ginsenoside metabolite-pathway studies
Stereoisomer pair for glucocorticoid receptor functional profiling

Panaxatriol Substitution Limitations


Although panaxatriol (PPT) and its close analog protopanaxadiol (PPD) share a dammarane skeleton and differ structurally by only one hydroxyl group at C-6, this subtle difference translates into profound pharmacokinetic and pharmacodynamic divergence that precludes generic substitution in research applications [1]. PPT demonstrates an absolute oral bioavailability of only 3.69% compared to 48.12% for PPD, exhibits a 7.8-fold faster elimination half-life (0.80 h vs. 6.25 h), and degrades 40% in simulated gastric fluid over 4 hours [2]. Furthermore, stereoisomeric variants of PPT and PPD display opposite cytotoxic profiles against proliferating cells and distinct binding kinetics at the glucocorticoid receptor, with PPD(R) demonstrating selective GR modulator characteristics that PPT(S) and PPT(R) lack [3]. Substituting one sapogenin for another without accounting for these quantifiable differences compromises experimental reproducibility and invalidates cross-study comparisons.

Panaxatriol (PPT)
Protopanaxadiol (PPD) may not directly substitute
Oral bioavailability may be substantially lower (reported >10-fold gap)
Higher oral exposure typical for PPD; formulation requirements differ
Elimination half-life markedly shorter
Sustained exposure may require different dosing strategies
Gastric instability compromises oral delivery
PPD gastric stability supports less stringent formulation
Stereochemistry-dependent GR modulation profile
PPD(R) shows dissociated transrepression; PPT lacks this selectivity

Panaxatriol vs. Protopanaxadiol Evidence


Oral Bioavailability Difference

In a direct comparative pharmacokinetic study in rats, protopanaxatriol (PPT) demonstrated dramatically lower oral bioavailability than protopanaxadiol (PPD) when administered as components of a dammarane sapogenin mixture. The absolute oral bioavailability of PPT was estimated at 3.69%, while PPD reached 48.12% [1]. This represents a 13-fold difference in systemic exposure between the two structurally similar sapogenins, a disparity attributable to PPT's gastric instability [2].

Oral Bioavailability
Head-to-head
3.69% vs 48.12%
13.0-fold lower (PPT)
Reported oral exposure context; formulation optimization indicated
Rat PK; 75 mg/kg oral dose
Pharmacokinetics Bioavailability ADME

Elimination Half-Life Comparison

Following intravenous administration in rats, PPT exhibited an elimination half-life (t1/2, λz) of 0.80 hours, compared to 6.25 hours for PPD [1]. Total body clearance (CL) values reflected this disparity, with PPT cleared at 4.27 L/h/kg versus 0.98 L/h/kg for PPD [2]. The 7.8-fold difference in half-life indicates that PPT is eliminated from systemic circulation markedly faster than its PPD counterpart, regardless of absorption limitations.

Elimination Half-Life
Head-to-head
0.80 h vs 6.25 h
7.8-fold shorter; 4.4-fold higher clearance (PPT)
Clearance rate context; sustained exposure may require dosing adjustment
Rat IV 30 mg/kg
Pharmacokinetics Clearance Half-Life

Gastric Stability Profile

In vitro stability testing revealed that PPT is chemically unstable under gastric conditions, undergoing approximately 40% degradation after 4 hours of incubation at 37°C in both pH 1.2 buffer and stomach content solution [1]. This gastric lability is identified as a primary contributing factor to PPT's low oral bioavailability and contrasts with the higher oral exposure observed for PPD [2].

Gastric Stability
Head-to-head
~40% degradation (4 h)
PPT unstable in simulated gastric fluid
Gastric lability may limit oral bioavailability; enteric formulation indicated
pH 1.2; 37°C incubation
Stability Gastrointestinal Degradation Formulation

Oral Absorption Kinetics

After oral administration, PPT demonstrated rapid absorption with a Tmax of 0.58 hours compared to 1.82 hours for PPD, indicating PPT enters systemic circulation approximately 3.1-fold faster [1]. However, the peak plasma concentration (Cmax) achieved by PPT was only 0.13 μg/mL, representing an 8-fold lower maximum exposure than PPD's Cmax of 1.04 μg/mL [2].

Absorption Kinetics
Head-to-head
Cmax: 0.13 vs 1.04 μg/mL
Tmax: 0.58 vs 1.82 h
8.0-fold lower Cmax; 3.1-fold faster Tmax (PPT)
Rapid absorption but low peak exposure; dosing strategy review needed
Rat oral 75 mg/kg
Pharmacokinetics Cmax Tmax

Glucocorticoid Receptor Selectivity

In a comparative assessment of glucocorticoid receptor (GR) modulation, 20(S)-PPT, 20(R)-PPT, and 20(S)-PPD all demonstrated the capacity to inhibit cell proliferation, whereas 20(R)-PPD exhibited no cell growth suppression at available concentrations [1]. Molecular docking analysis further revealed that PPD(R) forms more hydrogen bond interactions and achieves a lower binding energy to GR than its counterparts, with PPD(R) attaining stable pocket occupancy after 2 nanoseconds while other ginsenosides displayed substantial fluctuation [2].

GR Modulation
Head-to-head
PPT(S,R): antiproliferative
PPD(R): no antiproliferation; stable GR binding
GR pathway assay context; stereoisomer selection key for endpoint
Cytotoxicity assay; molecular docking
Nuclear Receptor Cytotoxicity Stereochemistry

Memory Enhancement Activity

Behavioral studies in mice demonstrated that protopanaxatriol (PPT), the aglycone metabolite of ginsenoside Rg1, produced memory-improving effects comparable to both its immediate precursor ginsenoside Rh1 and the parent compound Rg1 [1]. Electrophysiological recordings in rat hippocampal slices confirmed that PPT increased hippocampal excitability to a similar extent as Rg1 and Rh1, suggesting the sugar moieties present in glycosylated ginsenosides are not essential for this neurotropic activity [2].

Cognitive Model
Reported
Comparable memory improvement to Rg1, Rh1
No significant difference reported
Aglycone supports neuropharmacology study without glycosylation
Scopolamine mouse model; hippocampal slice
Neuropharmacology Cognitive Function Metabolite Activity

Panaxatriol Application Scenarios


Rapid Absorption and Short Duration In Vivo Studies

Based on PPT's Tmax of 0.58 hours and elimination half-life of 0.80 hours compared to PPD's Tmax of 1.82 hours and half-life of 6.25 hours, PPT is suited for experimental designs where rapid compound onset followed by swift clearance is desirable, such as acute intervention studies or protocols requiring multiple daily dosing to mimic pulsatile exposure patterns [1]. Researchers should note that the low Cmax of 0.13 μg/mL necessitates higher oral doses to achieve therapeutic plasma concentrations, and gastric instability resulting in 40% degradation over 4 hours may require enteric formulation or parenteral administration routes for reliable exposure [2].

Hydroxylation Effects on ADME

The 13-fold difference in oral bioavailability (PPT: 3.69% vs. PPD: 48.12%) and 7.8-fold difference in elimination half-life between these two compounds differing only by a C-6 hydroxyl group make this pair an ideal model system for structure-ADME relationship studies [1]. Researchers investigating how subtle structural modifications impact gastrointestinal stability, membrane permeability, and metabolic clearance can leverage PPT and PPD as a well-characterized comparative pair with robust quantitative pharmacokinetic data across multiple parameters including Tmax, Cmax, t1/2, and CL [2].

GR Pharmacology with Antiproliferative Readouts

For investigations of glucocorticoid receptor-mediated cellular effects, the distinct profiles of PPT(S) and PPT(R) stereoisomers—both of which inhibit cell proliferation—contrast with PPD(R) which uniquely lacks antiproliferative activity while demonstrating stable GR binding and dissociated transrepression characteristics [1]. Researchers whose experimental objectives require GR ligand screening with antiproliferative readouts should select PPT stereoisomers, whereas studies seeking selective GR modulators that separate therapeutic anti-inflammatory effects from adverse metabolic activation would be better served by PPD(R) [2].

Aglycone Alternatives in Neuropharmacology

Given that PPT demonstrates comparable memory-improving efficacy and hippocampal excitability enhancement to both its parent ginsenoside Rg1 and intermediate metabolite Rh1 in rodent models of cognitive impairment, investigators conducting neuroprotection or cognition studies may substitute the structurally simpler aglycone PPT for glycosylated ginsenosides [1]. This substitution may offer procurement cost advantages and eliminates the confounding variable of differential deglycosylation rates across experimental subjects, as the sugar moieties were shown not to be essential for the observed neurotropic activity [2].

Application
Selection Property
Validation Focus
Rapid-onset, short-duration exposure studies
Rapid absorption and rapid clearance profile
Dosing frequency and formulation feasibility review
Structure-ADME relationship model
C-6 hydroxylation contrast with PPD
Bioavailability, clearance, and gastric stability comparison
GR pathway research with proliferation readout
Stereoisomer-specific GR modulation profile
Antiproliferative assay endpoints; dissociated transrepression characterization
Cognitive research / neuropharmacology models
Aglycone with comparable model response to glycosides
Memory improvement endpoints; hippocampal excitability assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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